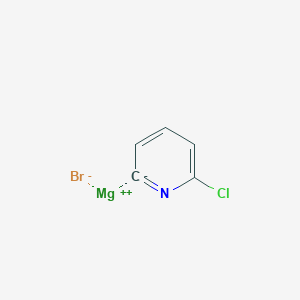

(6-Chloropyridin-2-yl)magnesium bromide

Description

Historical Context and Evolution of Organomagnesium Reagents in Synthetic Organic Chemistry

The field of organomagnesium chemistry was revolutionized in 1900 by the French chemist Victor Grignard. acs.org His seminal discovery revealed that treating organic halides with metallic magnesium in an ethereal solvent produced highly reactive organomagnesium compounds. acs.orguni-muenchen.de These reagents, which came to be known as Grignard reagents, have the general formula R-Mg-X, where R is an alkyl or aryl group and X is a halogen. uni-muenchen.desemanticscholar.org The genius of Grignard's method was its ability to create a highly polarized carbon-magnesium bond, rendering the carbon atom strongly nucleophilic and capable of forming new carbon-carbon bonds—a fundamental transformation in organic synthesis. acs.org This discovery was of such profound importance that Victor Grignard was awarded the Nobel Prize in Chemistry in 1912. rug.nlwikipedia.org

Initially, the direct reaction of an organic halide with magnesium metal was the primary method of preparation. uni-muenchen.derug.nl Over the decades, the methodology has evolved significantly. A major advancement was the development of halogen-magnesium exchange reactions, which allow for the preparation of Grignard reagents from organic halides that may not be suitable for the classical method. harvard.educlockss.org This technique often employs a pre-formed, more reactive Grignard reagent (like isopropylmagnesium chloride) to swap its magnesium atom with a halogen on a different organic molecule, typically an aryl or vinyl iodide or bromide. harvard.edu This approach offers milder reaction conditions and greater tolerance for other functional groups within the molecule. harvard.edusemanticscholar.org

Further refinements, such as the addition of lithium chloride to form "turbo-Grignard reagents" (e.g., iPrMgCl·LiCl), have enhanced the solubility and reactivity of these organometallics, broadening their synthetic utility. thieme-connect.denih.gov These advanced reagents can facilitate challenging exchange reactions on less reactive substrates, such as organic chlorides, and at lower temperatures, thereby preventing side reactions and decomposition of sensitive intermediates. clockss.org The evolution from simple alkylmagnesium halides to these sophisticated, highly functionalized reagents underscores the enduring and expanding power of organomagnesium chemistry in modern synthesis.

The Intrinsic Significance of Functionalized Pyridine (B92270) Scaffolds in Chemical Science

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a privileged scaffold in chemical science. Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a ubiquitous feature in a vast array of functional molecules. vapourtec.com In nature, the pyridine motif is a core component of essential biomolecules, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), vitamin B6 (pyridoxine), and numerous alkaloids. organic-chemistry.orgresearchgate.net

The true significance of functionalized pyridines, however, is most evident in the field of medicinal chemistry. The pyridine ring is one of the most common nitrogen-containing heterocycles found in FDA-approved pharmaceuticals. organic-chemistry.org Its presence in a drug molecule can significantly influence physicochemical properties such as solubility, bioavailability, and metabolic stability. Pyridine derivatives exhibit an exceptionally broad spectrum of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. chem-station.comresearchgate.net

Beyond medicine, functionalized pyridines are critical components in agrochemicals, such as herbicides and insecticides, and in materials science, where they are used as ligands for catalysts, in the formation of coordination polymers, and in the development of functional dyes. The ability to introduce specific functional groups at defined positions on the pyridine ring is therefore of paramount importance, as the substitution pattern dictates the molecule's ultimate function and properties. This has driven the development of precise and efficient synthetic methods for pyridine derivatization.

Positioning of (6-Chloropyridin-2-yl)magnesium bromide as a Strategic Reagent in Pyridine Derivatization

(6-Chloropyridin-2-yl)magnesium bromide emerges as a highly strategic reagent for the synthesis of complex, functionalized pyridines. Its utility stems from the differential reactivity of its two key features: the nucleophilic organomagnesium center at the C2 position and the chlorine atom at the C6 position. This bifunctional nature allows for a sequential and controlled introduction of substituents onto the pyridine ring.

The Grignard moiety at C2 is typically formed via a halogen-magnesium exchange reaction from a dihalogenated precursor, such as 2-bromo-6-chloropyridine. researchgate.net This method is favored over direct insertion of magnesium, which can be less regioselective. The presence of the electron-withdrawing chlorine atom at the C6 position facilitates this exchange at the C2-bromine, making the formation of the Grignard reagent efficient. harvard.edu

Once formed, the primary role of (6-Chloropyridin-2-yl)magnesium bromide is to act as a nucleophile. It can react with a wide array of electrophiles—such as aldehydes, ketones, esters, and nitriles—to install a diverse range of functional groups exclusively at the C2 position. The chlorine atom at C6 is generally unreactive towards these nucleophilic addition conditions. This chemoselectivity is crucial, as it leaves the C6 position available for subsequent transformations. For instance, after the C2 position has been functionalized, the C6-chloro substituent can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a second, different substituent. This stepwise approach provides a powerful and flexible route to di-substituted pyridines that would be difficult to access through other means.

In essence, (6-Chloropyridin-2-yl)magnesium bromide serves as a linchpin in synthetic strategy, enabling the conversion of a simple dihalopyridine into a more complex, differentially substituted pyridine scaffold, which is a key building block for advanced materials and pharmacologically active compounds.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;6-chloro-2H-pyridin-2-ide;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN.BrH.Mg/c6-5-3-1-2-4-7-5;;/h1-3H;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMPGBHGUJFNNDP-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C[C-]=NC(=C1)Cl.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClMgN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 6 Chloropyridin 2 Yl Magnesium Bromide

Direct Magnesium Insertion into Halogenated Pyridines

The direct insertion of magnesium into a carbon-halogen bond is the most conventional method for preparing Grignard reagents. This approach typically involves the reaction of an organohalide with magnesium turnings in an ethereal solvent. The successful synthesis of (6-Chloropyridin-2-yl)magnesium bromide via this method hinges on the careful optimization of reaction parameters and the activation of the magnesium surface.

The choice of solvent is critical for the successful formation of Grignard reagents. Ethereal solvents such as tetrahydrofuran (B95107) (THF) and diethyl ether are commonly employed due to their ability to solvate and stabilize the forming organomagnesium species. For the synthesis of pyridyl Grignard reagents, THF is often the solvent of choice. The reaction is typically initiated by the addition of a small amount of an activating agent, such as iodine or 1,2-dibromoethane, which helps to remove the passivating oxide layer from the magnesium surface and facilitate the insertion. researchgate.netorgsyn.org The temperature of the reaction must be carefully controlled to prevent side reactions, such as Wurtz coupling.

Table 1: Optimization of Reaction Parameters for Direct Magnesium Insertion

| Parameter | Condition | Observation/Rationale | Reference |

|---|---|---|---|

| Solvent | Tetrahydrofuran (THF) | Effectively solvates and stabilizes the Grignard reagent. | orgsyn.org |

| Precursor | 2-Bromo-6-chloropyridine | The C-Br bond is more reactive than the C-Cl bond towards magnesium insertion. | researchgate.net |

| Activation | Iodine (catalytic) | Removes the MgO layer from the magnesium surface, initiating the reaction. | researchgate.net |

| Activation | 1,2-Dibromoethane (catalytic) | Reacts with magnesium to form ethene and MgBr₂, exposing a fresh metal surface. | researchgate.net |

| Temperature | Room Temperature to Reflux | Initiation may require gentle heating, but the reaction is exothermic and may need cooling to maintain control. | orgsyn.org |

To overcome the inertness of the magnesium surface, various activation techniques have been developed. These methods aim to increase the surface area and reactivity of the magnesium metal, allowing for the formation of Grignard reagents from less reactive halides or at lower temperatures.

Rieke Magnesium: This highly reactive form of magnesium is prepared by the reduction of a magnesium salt, typically MgCl₂, with an alkali metal such as potassium or lithium. orgsyn.orge-bookshelf.deresearchgate.net Rieke magnesium is a fine, black powder with a large surface area, which allows for the rapid and efficient formation of Grignard reagents, even from relatively unreactive organochlorides, at low temperatures. orgsyn.orgorganic-chemistry.org This method is particularly advantageous for preparing thermally sensitive Grignard reagents.

Mechanochemical Activation: This technique involves the use of mechanical force, typically through ball milling, to activate the magnesium metal. nih.gov The milling process continuously breaks up the magnesium turnings, exposing fresh, unoxidized surfaces that can readily react with the organohalide. lookchem.com Mechanochemical methods can often be performed with minimal or no solvent, offering a more environmentally friendly approach to Grignard reagent synthesis. thieme-connect.de This technique has been shown to be effective for the preparation of a variety of Grignard reagents. thieme-connect.de

Table 2: Comparison of Magnesium Activation Techniques

| Activation Method | Description | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Chemical (I₂, 1,2-dibromoethane) | Use of chemical initiators to clean the Mg surface. | Simple, commonly used. | Can sometimes be unreliable; may introduce impurities. | researchgate.net |

| Rieke Magnesium | Reduction of MgCl₂ to produce highly active Mg powder. | High reactivity, allows for low-temperature reactions, suitable for unreactive halides. | Requires preparation of the active Mg, can be pyrophoric. | orgsyn.orge-bookshelf.deresearchgate.net |

| Mechanochemical Activation | Use of ball milling to continuously expose fresh Mg surfaces. | Solvent-free or low-solvent conditions, high efficiency. | Requires specialized equipment (ball mill). | nih.govthieme-connect.de |

Halogen-Magnesium Exchange Reactions

An alternative to the direct insertion of magnesium is the halogen-magnesium exchange reaction. This method involves the reaction of an organohalide with a pre-formed Grignard reagent, typically an alkylmagnesium halide. This approach is particularly useful for the synthesis of functionalized Grignard reagents where direct insertion might be problematic due to the presence of sensitive functional groups.

The synthesis of (6-Chloropyridin-2-yl)magnesium bromide can be efficiently achieved via a bromine-magnesium exchange reaction starting from 2-bromo-6-chloropyridine. Isopropylmagnesium chloride (iPrMgCl) or its lithium chloride complex (iPrMgCl·LiCl) are commonly used reagents for this transformation. researchgate.net The use of iPrMgCl·LiCl, often referred to as a "turbo-Grignard" reagent, can significantly accelerate the rate of the exchange reaction. clockss.org The reaction is typically performed in THF at low to ambient temperatures. The resulting (6-Chloropyridin-2-yl)magnesium chloride can then be trapped with various electrophiles to demonstrate its formation and utility. researchgate.net

A study by Trécourt et al. demonstrated that the bromine-magnesium exchange on 2,6-dibromopyridine (B144722) using iPrMgCl proceeds selectively at the 2-position to afford (6-Bromopyridin-2-yl)magnesium chloride. This intermediate can then be trapped with electrophiles. Although this study does not use 2-bromo-6-chloropyridine, it provides strong evidence for the feasibility of a selective bromine-magnesium exchange at the 2-position of a 2,6-dihalopyridine.

When dealing with dihalogenated pyridines, the regioselectivity of the halogen-magnesium exchange becomes a critical factor. The position of the exchange is influenced by both electronic and steric factors. In the case of 2,6-dibromopyridine, the exchange occurs preferentially at the 2-position due to the higher acidity of the proton at this position, which translates to a more stable organometallic intermediate.

Studies on other dibromopyridines, such as 2,5- and 2,3-dibromopyridines, have shown that complete regioselectivity can be achieved in the bromine-magnesium exchange. organic-chemistry.org For instance, the reaction of 2,5-dibromopyridine (B19318) with iPrMgCl results in the exclusive formation of (5-Bromo-2-pyridyl)magnesium chloride. Similarly, 2,3-dibromopyridine (B49186) undergoes exchange selectively at the 3-position to yield (2-Bromo-3-pyridyl)magnesium chloride. organic-chemistry.org These findings underscore the predictable nature of the halogen-magnesium exchange in many substituted pyridine (B92270) systems.

Table 3: Regioselective Bromine-Magnesium Exchange on Dibromopyridines

| Substrate | Reagent | Product | Selectivity | Reference |

|---|---|---|---|---|

| 2,6-Dibromopyridine | iPrMgCl | (6-Bromopyridin-2-yl)magnesium chloride | High | researchgate.net |

| 2,5-Dibromopyridine | iPrMgCl | (5-Bromo-2-pyridyl)magnesium chloride | Complete | organic-chemistry.org |

| 2,3-Dibromopyridine | iPrMgCl | (2-Bromo-3-pyridyl)magnesium chloride | Complete | organic-chemistry.org |

Advanced Preparative Approaches

In addition to the classical methods, modern synthetic chemistry has introduced advanced techniques to improve the synthesis of Grignard reagents, focusing on safety, efficiency, and scalability.

One such approach is the use of continuous flow chemistry . youtube.com In a flow process, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology offers several advantages for the preparation of Grignard reagents, which are often highly exothermic reactions. The high surface-area-to-volume ratio in flow reactors allows for efficient heat dissipation, enhancing the safety of the process. Furthermore, continuous flow systems can minimize the formation of byproducts and allow for the in-situ generation and immediate use of the Grignard reagent in a subsequent reaction step, which is particularly beneficial for unstable organometallic intermediates. chemicalindustryjournal.co.uk While specific examples for the continuous flow synthesis of (6-Chloropyridin-2-yl)magnesium bromide are not extensively documented, the principles and demonstrated successes with other Grignard reagents suggest its high potential for this application. aiche.org

Development of Robust and Scalable Synthesis Protocols

The synthesis of pyridyl Grignard reagents, including (6-Chloropyridin-2-yl)magnesium bromide, has evolved significantly to overcome issues such as low yields and poor reproducibility often encountered with the direct reaction of magnesium metal with the corresponding halide. A highly effective and robust method is the halogen-magnesium exchange reaction. researchgate.netresearchgate.net This approach typically involves reacting the starting material, 2-bromo-6-chloropyridine, with a more reactive, non-nucleophilic Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl). researchgate.net

This exchange methodology is often more reliable and scalable than direct insertion for several reasons:

Milder Conditions: The exchange reaction can often be carried out at lower temperatures, which helps to prevent side reactions and decomposition of the sensitive pyridyl system. organic-chemistry.org

Improved Functional Group Tolerance: The exchange process is compatible with a wider array of functional groups that would typically be reactive towards the harsh conditions of direct magnesium insertion. researchgate.net

Better Initiation and Reproducibility: Direct insertion methods can be notoriously difficult to initiate due to the passivation of the magnesium surface. The homogenous nature of the exchange reaction using a soluble Grignard reagent like iPrMgCl leads to more predictable reaction kinetics and consistent yields, which is critical for industrial-scale production. researchgate.net

The development of these protocols has been instrumental in making heteroaryl Grignard reagents more accessible for complex organic synthesis, allowing for their reliable preparation on a large scale. organic-chemistry.org

Investigation of Additives for Enhanced Formation (e.g., LiCl)

A pivotal advancement in the synthesis of Grignard reagents, particularly for challenging substrates, has been the use of salt additives, with lithium chloride (LiCl) being the most prominent. organic-chemistry.org The combination of isopropylmagnesium chloride and lithium chloride (iPrMgCl·LiCl), often referred to as a "turbo-Grignard" reagent, has proven to be exceptionally effective in accelerating halogen-magnesium exchange reactions. researchgate.netrsc.org

The role of LiCl is multifaceted and has a profound impact on the reaction's efficiency and outcome:

Deaggregation of Grignard Reagents: In solution, Grignard reagents like iPrMgCl exist as complex oligomeric and polymeric aggregates. LiCl effectively breaks down these aggregates into smaller, more soluble, and significantly more reactive monomeric or dimeric species. organic-chemistry.orgnih.gov

Enhanced Reactivity: By forming a more reactive complex, the presence of LiCl significantly accelerates the rate of the Br/Mg exchange. organic-chemistry.org This allows reactions to be completed in a shorter time and at more convenient temperatures, often between -15°C and room temperature. organic-chemistry.org

Influence on Schlenk Equilibrium: The addition of LiCl modifies the Schlenk equilibrium. It shows a selective affinity for magnesium dichloride (MgCl₂), which shifts the equilibrium to favor the formation of the dialkylmagnesium species (MgR₂). This disproportionation results in a more electron-rich and thus more reactive organometallic reagent. nih.gov

The use of iPrMgCl·LiCl for the preparation of heteroarylmagnesium compounds from the corresponding bromides is a simple, high-yielding process that can be readily scaled up. organic-chemistry.org The significant rate enhancement provided by LiCl makes it an indispensable tool for the robust and efficient synthesis of (6-Chloropyridin-2-yl)magnesium bromide and other functionalized organometallic reagents. organic-chemistry.orgrsc.org

The following table summarizes the general effect of LiCl on the Br/Mg exchange reaction for preparing heteroarylmagnesium reagents, based on findings from foundational studies.

| Parameter | Without LiCl | With LiCl |

| Reagent | iPrMgCl | iPrMgCl·LiCl |

| Reaction Rate | Slow | Significantly Accelerated |

| Typical Temperature | Higher temperatures may be required | -15°C to Room Temperature |

| Yield | Variable, often lower | High to Excellent |

| Scalability | Limited due to harsh conditions | Highly scalable |

Reactivity Profiles and Mechanistic Investigations of 6 Chloropyridin 2 Yl Magnesium Bromide

Nucleophilic Addition Reactions

As a strong nucleophile, (6-Chloropyridin-2-yl)magnesium bromide readily attacks electron-deficient centers. This reactivity is fundamental to its application in forming new carbon-carbon bonds with a range of electrophiles.

The reaction of Grignard reagents with activated heterocyclic systems like pyridine (B92270) N-oxides represents a key method for the functionalization of the pyridine ring. scripps.edu Generally, the reaction is initiated by the activation of the N-oxide oxygen by an electrophile, followed by the nucleophilic attack of the Grignard reagent at the C2 or C4 position. scripps.edu In the case of (6-Chloropyridin-2-yl)magnesium bromide, it would act as the nucleophile, attacking an activated pyridine N-oxide. This process provides a mild alternative to traditional SNAr chemistry for producing 2-substituted pyridines. nih.govresearchgate.net

Similarly, pyridinium (B92312) salts are susceptible to nucleophilic addition by Grignard reagents. The positively charged nitrogen atom activates the pyridine ring, making it highly electrophilic. The addition of a Grignard reagent typically occurs at the C4 position (1,4-addition) or C2 position (1,2-addition), leading to the formation of dihydropyridine (B1217469) derivatives. nih.gov The regioselectivity of the addition can be influenced by factors such as the substituents on the pyridine ring and the nitrogen atom. nih.gov

Table 1: Nucleophilic Addition of Pyridyl Grignard Reagents to Activated Heterocycles

| Substrate | Reagent | Typical Product | Description |

| Pyridine N-Oxide | (6-Chloropyridin-2-yl)magnesium bromide | 2-(6-Chloropyridin-2-yl)pyridine | After activation of the N-oxide, the Grignard reagent adds to the C2 position, followed by rearomatization. scripps.edunih.gov |

| N-Alkylpyridinium Salt | (6-Chloropyridin-2-yl)magnesium bromide | 1-Alkyl-4-(6-chloropyridin-2-yl)-1,4-dihydropyridine | The Grignard reagent adds to the C4 position of the activated pyridinium ring. nih.gov |

The nucleophilic addition of (6-Chloropyridin-2-yl)magnesium bromide to activated pyridines is a direct pathway to complex bi-pyridine structures. When reacting with pyridine N-oxides, the initial addition product can eliminate the oxygen functionality to afford a 2,2'-bipyridine (B1663995) derivative, specifically 2-(6-chloropyridin-2-yl)pyridine. nih.govresearchgate.net This method is part of a broader strategy for synthesizing substituted pyridines that avoids harsh reaction conditions. researchgate.netnih.gov

The synthesis of 2-substituted pyridines and related structures is crucial in medicinal chemistry and materials science, where the pyridine moiety is a common scaffold. nih.gov The utility of pyridyl Grignard reagents in these synthetic pathways allows for the construction of a diverse library of functionalized pyridine derivatives.

(6-Chloropyridin-2-yl)magnesium bromide exhibits classic Grignard reactivity towards a wide array of carbonyl-containing electrophiles. masterorganicchemistry.com The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon, leading to the formation of a new carbon-carbon bond.

Aldehydes: Reaction with aldehydes yields secondary alcohols. For example, the addition to benzaldehyde (B42025) would produce phenyl-(6-chloropyridin-2-yl)methanol. researchgate.netlibretexts.org

Ketones: Reaction with ketones produces tertiary alcohols. libretexts.org For instance, reacting with acetophenone (B1666503) would result in 1-phenyl-1-(6-chloropyridin-2-yl)ethanol. researchgate.net

Esters: The reaction with esters typically involves a double addition. The initial nucleophilic acyl substitution forms a ketone intermediate, which is more reactive than the starting ester. This intermediate then rapidly reacts with a second equivalent of the Grignard reagent to yield a tertiary alcohol. masterorganicchemistry.comlibretexts.org

The high reactivity of Grignard reagents like (6-Chloropyridin-2-yl)magnesium bromide allows them to add to sterically hindered ketones where other nucleophiles might fail. nih.gov

Table 2: Reactivity of (6-Chloropyridin-2-yl)magnesium bromide with Carbonyl Electrophiles

| Electrophile | Intermediate Product | Final Product | Product Class |

| Aldehyde (R-CHO) | Alkoxide | Secondary Alcohol | |

| Ketone (R-CO-R') | Alkoxide | Tertiary Alcohol | |

| Ester (R-CO-OR') | Ketone | Tertiary Alcohol |

Metal-Catalyzed Cross-Coupling Reactions

Beyond its role as a nucleophile in addition reactions, (6-Chloropyridin-2-yl)magnesium bromide can be converted into other organometallic reagents for use in metal-catalyzed cross-coupling reactions. This is a powerful strategy for forming carbon-carbon and carbon-heteroatom bonds.

Palladium catalysts are widely used to facilitate the coupling of organometallic reagents with organic halides or triflates. These reactions are fundamental in modern organic synthesis for constructing complex molecular architectures.

The Negishi coupling involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org To utilize (6-Chloropyridin-2-yl)magnesium bromide in a Negishi coupling, it must first undergo transmetalation with a zinc salt (e.g., ZnCl₂ or ZnBr₂) to form the corresponding organozinc reagent, (6-chloropyridin-2-yl)zinc bromide.

This organozinc species is then coupled with an organic halide (R-X, where R can be aryl, vinyl, alkyl, etc.) using a palladium(0) catalyst. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the organic halide to the Pd(0) complex, transmetalation from zinc to palladium, and reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. Negishi couplings are known for their high functional group tolerance and broad scope. wikipedia.org

Table 3: General Scheme for Negishi Coupling

| Step | Reaction | Description |

| 1. Transmetalation | (6-Chloropyridin-2-yl)MgBr + ZnX₂ → (6-Chloropyridin-2-yl)ZnBr + MgX₂ | Formation of the organozinc reagent from the Grignard reagent. |

| 2. Cross-Coupling | (6-Chloropyridin-2-yl)ZnBr + R-X --(Pd catalyst)--> 2-R-6-chloropyridine | Palladium-catalyzed coupling of the organozinc reagent with an organic halide electrophile. commonorganicchemistry.comresearchgate.net |

Palladium-Catalyzed Cross-Couplings

Mechanistic Insights into C(sp2)-C(sp2) Bond Formation

The formation of a carbon-carbon bond between two sp2-hybridized centers, such as in the reaction of (6-Chloropyridin-2-yl)magnesium bromide with an aryl halide, is a cornerstone of modern organic synthesis, typically facilitated by transition metal catalysts. While specific mechanistic studies focusing solely on (6-Chloropyridin-2-yl)magnesium bromide are not extensively detailed in the literature, the underlying principles are well-established through extensive research on related nickel-, cobalt-, and iron-catalyzed cross-coupling reactions.

The generally accepted catalytic cycle for these transformations involves three primary steps:

Oxidative Addition : The cycle initiates with the low-valent transition metal catalyst (e.g., Ni(0), Co(I), or Fe(0)) undergoing oxidative addition with an aryl halide (Ar-X). This step involves the insertion of the metal center into the carbon-halogen bond, forming a new organometallic intermediate where the metal's oxidation state has increased by two.

Transmetalation : The Grignard reagent, (6-Chloropyridin-2-yl)magnesium bromide, then enters the cycle. In this step, the pyridyl group is transferred from the magnesium atom to the transition metal center, displacing the halide. This forms a diorganometallic intermediate containing both the pyridyl group and the aryl group from the electrophile.

Reductive Elimination : This is the final, bond-forming step. The two organic groups (the 6-chloropyridin-2-yl moiety and the aryl group) are expelled from the metal center as a single molecule, forming the desired C(sp2)-C(sp2) bond. This process reduces the oxidation state of the metal catalyst by two, regenerating its active form to re-enter the catalytic cycle.

In some cases, particularly with cobalt and iron catalysts, mechanisms involving radical intermediates have also been proposed. researchgate.net These pathways may involve single-electron transfer (SET) processes from the catalyst to the halide, generating radical species that then participate in the bond formation. researchgate.net

Nickel-Catalyzed Cross-Couplings

Nickel catalysts are widely employed for cross-coupling reactions due to their lower cost compared to palladium and their high reactivity, especially with less reactive electrophiles like aryl chlorides. They have proven effective in mediating the coupling of Grignard reagents, including pyridyl derivatives, with a variety of organic halides. A significant area of development has been in cross-electrophile coupling, where two different electrophiles are coupled in the presence of a reducing agent. nih.govnih.gov

Reductive cross-coupling, or cross-electrophile coupling, provides an alternative to traditional methods by coupling two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.govnih.gov This approach avoids the pre-formation of organometallic reagents, which can enhance functional group tolerance. nih.gov The reaction is driven by a stoichiometric metallic reductant, typically zinc or manganese powder, which reduces the nickel catalyst to its active state for the catalytic cycle. orgsyn.org The mechanism is believed to involve the formation of an alkyl radical which then combines with a nickel-aryl intermediate. orgsyn.org This methodology has been successfully applied to the synthesis of 2-alkylated pyridines. nih.govnih.gov

| 2-Chloropyridine Derivative | Alkyl Bromide | Catalyst System | Product | Yield (%) | Ref |

| 2-chloropyridine | 1-bromooctane | NiI₂·H₂O, bathophenanthroline, Zn, NaI | 2-octylpyridine | 65 | nih.gov |

| 2-chloro-6-methylpyridine | 1-bromobutane | NiI₂·H₂O, bathophenanthroline, Zn, NaI | 2-butyl-6-methylpyridine | 71 | nih.gov |

| 2-chloro-4-(trifluoromethyl)pyridine | 1-bromohexane | NiI₂·H₂O, bathophenanthroline, Zn, NaI | 2-hexyl-4-(trifluoromethyl)pyridine | 58 | nih.gov |

| 6-chloro-2-(tributylstannyl)pyridine | 1-bromooctane | NiI₂·H₂O, bathophenanthroline, Zn, NaI | 2-octyl-6-(tributylstannyl)pyridine | 63 | nih.gov |

The choice of ligand and nickel precursor is critical for achieving high selectivity and yield in cross-coupling reactions. Ligands stabilize the nickel center, modulate its reactivity, and prevent catalyst decomposition. For the cross-electrophile coupling of 2-chloropyridines, rigid bidentate nitrogen-based ligands, such as bathophenanthroline, have been found to be particularly effective. nih.govnih.gov These ligands promote the desired cross-coupling pathway over competing side reactions like the homodimerization of the alkyl bromide. nih.gov

Commonly used catalyst precursors include simple nickel(II) salts like NiCl₂ or NiI₂·H₂O. nih.govorgsyn.org The choice of solvent and additives also plays a significant role. Amide solvents like DMF are often used, and iodide salts such as NaI can act as additives to facilitate the reaction, possibly by converting the chloro- or bromo-pyridines to more reactive iodo-intermediates in situ. nih.govorgsyn.org

| Catalyst Precursor | Ligand | Additive | Solvent | Outcome | Ref |

| NiI₂·H₂O | Bathophenanthroline | NaI, Zn | DMF | Effective coupling of 2-chloropyridines with alkyl bromides | nih.gov |

| NiCl₂(dppf) | dppf | Butyl lithium / Zn | - | Good yields for aryl chlorides with aryl borates | |

| Ni(II) salts | Bipyridine / Phenanthroline | Zn / Mn | Amide Solvents | General conditions for cross-electrophile couplings | orgsyn.org |

Cobalt-Catalyzed Cross-Couplings

Cobalt has emerged as a cost-effective and highly reactive catalyst for constructing C-C bonds, offering a sustainable alternative to precious metals like palladium. nih.gov Cobalt catalysts exhibit unique reactivity, often facilitating cross-couplings that are challenging with other metals, and are known to proceed through mechanisms involving radical intermediates. researchgate.net

Cobalt-catalyzed cross-coupling reactions have been successfully applied to chloropyridines, which are often challenging substrates due to the coordinating ability of the pyridine nitrogen. Research has shown that treating 2-chloropyridine with various Grignard reagents in the presence of a catalytic amount of a simple cobalt salt affords the corresponding cross-coupling products in excellent yields. nii.ac.jp This method is effective for coupling with benzyl, trimethylsilylmethyl, and phenyl Grignard reagents. nii.ac.jp

| Electrophile | Grignard Reagent | Catalyst | Solvent | Product | Yield (%) | Ref |

| 2-Chloropyridine | Benzylmagnesium chloride | Co(acac)₂ | Dioxane | 2-Benzylpyridine | 98 | nii.ac.jp |

| 2-Chloropyridine | (Trimethylsilyl)methylmagnesium chloride | Co(acac)₂ | Dioxane | 2-((Trimethylsilyl)methyl)pyridine | 99 | nii.ac.jp |

| 2-Chloropyridine | Phenylmagnesium bromide | Co(acac)₂ | Dioxane | 2-Phenylpyridine | 72 | nii.ac.jp |

Iron-Catalyzed Cross-Couplings

Iron is the most abundant and least expensive transition metal, making it an highly attractive catalyst for large-scale chemical synthesis. illinois.edu Iron-catalyzed cross-coupling reactions have gained significant attention for their ability to couple a wide range of electrophiles, including alkyl halides, with organometallic reagents. illinois.edu These reactions often require specific additives to suppress side reactions and achieve high efficiency. nih.gov

The mechanism of iron-catalyzed cross-couplings is complex and distinct from palladium-based systems, with proposals including catalytic cycles involving unusual iron oxidation states such as Fe(-II) and Fe(0). illinois.edu Additives like N,N,N′,N′-tetramethylethylenediamine (TMEDA) or N-methylpyrrolidone (NMP) are often crucial. nih.gov TMEDA can act as a bidentate ligand, suppressing β-hydride elimination, while NMP can help stabilize reactive iron intermediates. illinois.edunih.gov These reactions are effective for a broad scope of aryl and alkyl halides, demonstrating iron's complementary role to other transition metal catalysts. illinois.edu

| Electrophile | Grignard Reagent | Catalyst System | Additive | Yield (%) | Ref |

| n-Octyl Bromide | Phenylmagnesium bromide | FeCl₃ | TMEDA | 99 | |

| Cyclohexyl Bromide | (4-Methoxyphenyl)magnesium bromide | FeCl₃ | TMEDA | 99 | |

| sec-Butyl Bromide | Phenylmagnesium bromide | FeCl₃ | TMEDA | 95 | |

| n-Hexyl Chloride | Phenylmagnesium bromide | Fe(acac)₃ | NMP | 94 | nih.gov |

| β-Bromostyrene | n-Butylmagnesium bromide | Fe(acac)₃ | NMP | 95 | nih.gov |

Investigation of Alkyl-Alkyl and Aryl-Alkyl Coupling Pathways

The coupling of Grignard reagents with alkyl and aryl halides is a cornerstone of organic synthesis. Iron-catalyzed cross-coupling reactions, in particular, have emerged as a cost-effective and environmentally benign alternative to methods using precious metals like palladium. illinois.edu These reactions typically involve the coupling of an organomagnesium reagent with an organic halide. For a reagent such as (6-Chloropyridin-2-yl)magnesium bromide, this provides a direct route to 2-alkyl and 2-aryl pyridines.

The general mechanism for iron-catalyzed cross-coupling is believed to involve low-valent iron species. The reaction is thought to initiate with the reduction of an iron(III) or iron(II) precatalyst by the Grignard reagent to form a highly reactive, low-valent iron species, potentially a formal Fe(-II) state. illinois.eduresearchgate.net This species can then react with the electrophile (alkyl or aryl halide) through oxidative addition, followed by transmetalation with another equivalent of the Grignard reagent and subsequent reductive elimination to afford the cross-coupled product and regenerate the active iron catalyst. nih.gov

In the context of aryl-alkyl coupling, the reaction of (6-Chloropyridin-2-yl)magnesium bromide with an alkyl halide (R-X) in the presence of an iron catalyst would yield 6-chloro-2-alkylpyridine. A key challenge in couplings involving alkyl halides, especially those with β-hydrogens, is the potential for β-hydride elimination, which can lead to isomerization and reduced yields of the desired product. acgpubs.org However, the use of specific ligands or additives like N,N,N',N'-tetramethylethylenediamine (TMEDA) has been shown to mitigate these side reactions and promote efficient coupling. asianpubs.org The substrate scope for iron-catalyzed couplings is broad, though challenges remain, particularly with unactivated or sterically hindered electrophiles. acgpubs.org

Table 1: Representative Iron-Catalyzed Aryl-Alkyl Cross-Coupling| Grignard Reagent | Alkyl Halide | Catalyst System | Product | Key Features |

|---|---|---|---|---|

| Aryl-MgX | Alkyl-X | FeCl₃ / TMEDA | Aryl-Alkyl | Effective for primary and secondary alkyl halides; TMEDA minimizes side products. asianpubs.org |

| (6-Chloropyridin-2-yl)magnesium bromide (example) | R-Br | Fe(acac)₃ | 6-Chloro-2-alkylpyridine | Broad applicability to various aryl Grignards and alkyl electrophiles. acgpubs.org |

Copper-Catalyzed Transformations

Copper catalysts offer a unique reactivity profile for transformations involving Grignard reagents. These systems are particularly effective in reactions such as conjugate additions and dearomatization reactions, providing access to complex molecular architectures that can be challenging to synthesize via other methods.

A significant application of copper catalysis is the enantioselective dearomatization of pyridinium salts. This strategy allows for the conversion of flat, aromatic pyridine derivatives into chiral, three-dimensional dihydropyridines and piperidines, which are valuable scaffolds in medicinal chemistry. acs.orgchemistryviews.org Recent advancements have demonstrated that Grignard reagents can serve as effective nucleophiles in this transformation, adding selectively to the C4 position of the pyridinium ring. nih.govacs.org

The reaction involves the activation of a pyridine by N-alkylation or N-acylation to form a pyridinium salt, which enhances its electrophilicity. In the presence of a chiral copper catalyst, a Grignard reagent, such as (6-Chloropyridin-2-yl)magnesium bromide, can add to the pyridinium salt with high regio- and enantioselectivity. nih.gov The catalyst system typically consists of a copper(I) source, like copper thiophene (B33073) carboxylate (CuTC), and a chiral bisphosphine ligand. nih.gov

The mechanism is proposed to involve the formation of a chiral copper-ate complex from the catalyst and the Grignard reagent. This complex then coordinates to the pyridinium salt, often directed by a functional group at the C3 position, facilitating the nucleophilic attack at the C4 position. chemistryviews.org This dearomative C-C bond formation yields highly functionalized and enantioenriched 1,4-dihydropyridines. nih.govacs.org

Table 2: Copper-Catalyzed Asymmetric Dearomatization of Pyridinium Salts| Pyridinium Salt Substrate | Grignard Reagent | Catalyst System | Product Type | Selectivity |

|---|---|---|---|---|

| N-Acyl or N-Alkyl Pyridinium | Aryl-MgBr (e.g., (6-Chloropyridin-2-yl)magnesium bromide) | Cu(I) salt + Chiral Ligand (e.g., (R)-L11) | Chiral 1,4-Dihydropyridine | High C4-regioselectivity and high enantioselectivity. nih.gov |

Chromium-Catalyzed Cross-Couplings

Chromium-catalyzed cross-coupling reactions have gained attention as powerful methods that proceed under mild conditions, often at room temperature, with fast reaction times and a notable absence of the homocoupling side products that can plague similar iron- and cobalt-catalyzed systems. core.ac.uk These characteristics make chromium catalysis an attractive option for the synthesis of complex (hetero)aryl structures.

Research has shown that chromium(II) salts, such as CrCl₂, can effectively catalyze the coupling of arylmagnesium reagents with (hetero)aryl halides. core.ac.uk A key feature of this methodology is its remarkable regioselectivity. For instance, in substrates containing multiple halogen atoms, chromium catalysts can selectively promote arylation at the halide position adjacent to a heteroatom. This selectivity was demonstrated in the reaction of 2,6-dichloropyridine, where arylation occurred exclusively at the C2 position. core.ac.uk This suggests that a reaction between (6-Chloropyridin-2-yl)magnesium bromide and a dihaloarene could proceed with high predictability. The reactions are typically complete within minutes at ambient temperature, highlighting the high efficiency of the chromium catalyst. researchgate.netrsc.org

Table 3: Characteristics of Chromium-Catalyzed Cross-Coupling| Catalyst | Grignard Reagent | Electrophile | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| CrCl₂ | (6-Chloropyridin-2-yl)magnesium bromide | (Hetero)aryl Halide | Fast reaction rates, mild conditions (25 °C), high regioselectivity, no homocoupling. core.ac.uk | THF, 15 min, 25 °C |

Transition-Metal-Free Coupling Strategies

While transition metals provide powerful catalytic cycles for C-C bond formation, concerns over cost, toxicity, and product contamination have driven the development of transition-metal-free alternatives. For pyridyl Grignard reagents, several such strategies have been successfully developed.

Ligand-Coupling Reactions with Pyridylsulfonium Salts

A robust, transition-metal-free method for synthesizing bipyridines involves the reaction of Grignard reagents with pyridylsulfonium salts. nih.govnih.gov This methodology enables the formation of various bis-heterocycle linkages, including 2,2'-, 2,3'-, and 2,4'-bipyridines, with wide functional group tolerance. nih.govchemrxiv.org

The reaction proceeds by the addition of a Grignard reagent, such as (6-Chloropyridin-2-yl)magnesium bromide, to the electrophilic sulfur center of a pyridylsulfonium salt. This attack forms a hypervalent sulfurane intermediate. nih.gov This intermediate is transient and undergoes reductive elimination, or "ligand coupling," where two of the groups attached to the sulfur atom couple to form a new C-C bond, releasing a diaryl sulfide (B99878) as a byproduct. nih.govchemrxiv.org This modular approach allows for the synthesis of both symmetrical and unsymmetrical bipyridines by carefully choosing the Grignard reagent and the sulfonium (B1226848) salt. nih.gov

Table 4: Transition-Metal-Free Bipyridine Synthesis via Ligand Coupling| Nucleophile | Electrophile | Proposed Intermediate | Product | Key Features |

|---|---|---|---|---|

| (6-Chloropyridin-2-yl)magnesium bromide | Pyridylsulfonium Salt | Sulfurane | Functionalized Bipyridine | Transition-metal-free, modular, wide functional group tolerance. nih.govnih.gov |

Radical Pathway Investigations

The mechanism of Grignard reagent reactions is not always straightforwardly ionic. There is substantial evidence that radical pathways, often involving single-electron transfer (SET) from the Grignard reagent to the substrate, can play a significant, sometimes dominant, role. nih.gov The formation of the Grignard reagent itself from magnesium metal and an organic halide is understood to involve radical intermediates on the magnesium surface. harvard.eduresearchgate.net

In cross-coupling reactions, the possibility of a radical mechanism, such as the SRN1 (substitution, radical-nucleophilic, unimolecular) pathway, has been investigated. Such pathways can be probed using radical clock experiments or by adding radical traps like 2,2,6,6-tetramethylpiperidine-N-oxyl (TMPO) to the reaction mixture. harvard.edu If the reaction rate or product distribution is altered by the presence of a radical scavenger, it provides strong evidence for the involvement of radical intermediates. For example, in some nickel-catalyzed couplings of 2-chloropyridines, the addition of radical initiators like AIBN was found to influence the reaction, suggesting radical involvement. nih.gov While a polar, nucleophilic attack is often depicted for Grignard reactions, the potential for a competing SET mechanism is an important consideration, as it can influence product outcomes and explain the formation of unexpected byproducts, such as homocoupled dimers. nih.gov

Directed Ortho-Metalation (DoM) Applications

The use of Grignard reagents in the directed ortho-metalation (DoM) of pyridine N-oxides is a known strategy for achieving regioselective functionalization at the C2 position. This approach typically involves the use of a Grignard reagent to deprotonate the pyridine N-oxide at the position ortho to the N-oxide group, forming a magnesiated intermediate. This intermediate can then react with various electrophiles to introduce a functional group at the C2 position.

Studies have shown that the addition of i-PrMgCl to pyridine N-oxides in tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C) can selectively generate an ortho-metalated species. This intermediate is then trapped with various electrophiles to yield 2-substituted pyridine N-oxides. This established reactivity pattern suggests the feasibility of using functionalized Grignard reagents in similar transformations, but specific experimental data for (6-Chloropyridin-2-yl)magnesium bromide in this context is absent from the surveyed literature.

Further research would be necessary to determine the efficacy and reaction parameters for the use of (6-Chloropyridin-2-yl)magnesium bromide in the directed ortho-metalation of pyridine N-oxides and to compile a data table of such findings.

Synthetic Utility of 6 Chloropyridin 2 Yl Magnesium Bromide in Complex Molecule Construction

Access to Highly Functionalized Pyridine (B92270) Derivatives

The reagent provides a direct and efficient pathway to pyridine derivatives with diverse substitution patterns, which are key scaffolds in medicinal chemistry and materials science.

A primary application of (6-Chloropyridin-2-yl)magnesium bromide is in the sequential, regioselective synthesis of 2,6-disubstituted pyridines. The Grignard moiety at the C2 position can be reacted with a wide array of electrophiles to introduce the first substituent. Following this initial reaction, the chlorine atom at the C6 position serves as a versatile point for introducing a second, different functional group, typically via transition-metal-catalyzed cross-coupling reactions. This two-step strategy allows for the creation of unsymmetrical 2,6-disubstituted pyridines that would be challenging to access through other methods. researchgate.netresearchgate.netresearchgate.net

The initial reaction involves quenching the Grignard reagent with an electrophile. For instance, reaction with aldehydes or ketones yields secondary or tertiary alcohols, respectively. Carboxylation with CO2 produces the corresponding carboxylic acid, and reaction with nitriles followed by hydrolysis affords ketones.

Table 1: Reaction of (6-Chloropyridin-2-yl)magnesium bromide with Various Electrophiles

| Electrophile | Intermediate Product | Reaction Type |

|---|---|---|

| Benzaldehyde (B42025) (PhCHO) | (6-Chloropyridin-2-yl)(phenyl)methanol | Nucleophilic Addition |

| Acetone ((CH₃)₂CO) | 2-(6-Chloropyridin-2-yl)propan-2-ol | Nucleophilic Addition |

| Carbon Dioxide (CO₂) | 6-Chloropyridine-2-carboxylic acid | Carboxylation |

| Iodine (I₂) | 6-Chloro-2-iodopyridine | Halogenation |

Illustrative examples based on the known reactivity of Grignard reagents. researchgate.net

The resulting 2-substituted-6-chloropyridine intermediate can then undergo a second functionalization at the C6 position. The chloro substituent is an excellent coupling partner in various palladium-, nickel-, or copper-catalyzed reactions, such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Kumada couplings. This enables the introduction of aryl, vinyl, alkynyl, or amino groups, completing the synthesis of the 2,6-disubstituted pyridine scaffold.

Building on the principles used for 2,6-disubstitution, (6-Chloropyridin-2-yl)magnesium bromide is instrumental in preparing more complex, multisubstituted pyridine systems. rsc.orgnih.gov This is achieved by starting with a 2,6-dihalopyridine that already contains other substituents on the ring (at positions 3, 4, or 5). Selective formation of the Grignard reagent at the C2 position, for instance from a 2-bromo-6-chloro-substituted pyridine via a bromine-magnesium exchange, allows for the initial introduction of a functional group at this site.

Subsequently, the remaining chloro group at C6 and any other halogen substituents at other positions can be selectively functionalized. The differential reactivity of various halogens (I > Br > Cl) in cross-coupling reactions allows for a programmed, site-selective introduction of multiple, distinct groups onto the pyridine core. This hierarchical functionalization strategy provides access to a vast chemical space of polysubstituted pyridines, which are valuable as pharmaceutical intermediates and ligands in catalysis.

Construction of Biaryl and Heterobiaryl Compounds

The reagent is a key precursor for synthesizing biaryl and heterobiaryl structures, which are prevalent in natural products, pharmaceuticals, and advanced materials.

(6-Chloropyridin-2-yl)magnesium bromide is highly effective in the synthesis of functionalized bipyridines through cross-coupling reactions. nih.govresearchgate.net In a Kumada coupling, the Grignard reagent is directly reacted with a halopyridine in the presence of a nickel or palladium catalyst to form a C-C bond. organic-chemistry.org Alternatively, the Grignard reagent can be transmetalated with a zinc salt (e.g., ZnCl₂) to form the corresponding organozinc species, which then participates in a palladium-catalyzed Negishi cross-coupling reaction with a halopyridine. orgsyn.orgorgsyn.org

This methodology provides access to various bipyridine isomers, where the connectivity is dictated by the halogen position on the coupling partner. The chlorine atom on the original Grignard reagent is retained in the product, yielding a 6-chloro-bipyridine derivative that can be used for further synthetic elaborations.

Table 2: Synthesis of Bipyridine Isomers via Cross-Coupling

| Coupling Partner | Product | Bipyridine Isomer |

|---|---|---|

| 2-Bromopyridine | 6-Chloro-2,2'-bipyridine | 2,2'-Bipyridine (B1663995) |

| 3-Bromopyridine | 6-Chloro-2,3'-bipyridine | 2,3'-Bipyridine |

| 4-Bromopyridine | 2-Chloro-6-(pyridin-4-yl)pyridine | 2,4'-Bipyridine |

Representative products from Kumada or Negishi cross-coupling reactions. orgsyn.orgorgsyn.org

While less direct, the nucleophilic character of (6-Chloropyridin-2-yl)magnesium bromide can be harnessed in multi-step sequences to construct more complex fused heterocyclic systems like quinolines. A plausible strategy involves the addition of the Grignard reagent to the carbonyl group of a suitably substituted aniline (B41778) derivative, such as a 2-aminoaryl ketone or aldehyde.

For example, the reaction of (6-Chloropyridin-2-yl)magnesium bromide with a 2-aminoacetophenone (B1585202) would yield a tertiary alcohol intermediate. This intermediate, upon treatment with a strong acid, can undergo intramolecular cyclization via electrophilic aromatic substitution, followed by dehydration, to construct the quinoline (B57606) ring system. This variation of the Combes quinoline synthesis results in a quinoline molecule substituted at the 2- or 4-position with the 6-chloropyridin-2-yl moiety. Such complex heterobiaryls are of significant interest in medicinal chemistry. acs.org

Dearomatization Strategies for Novel Heterocycles

A more advanced application of pyridyl Grignard reagents involves their use as nucleophiles in dearomatization reactions. This strategy transforms flat, aromatic pyridine rings into three-dimensional, saturated, or partially saturated N-heterocycles, which are highly sought-after in drug discovery.

The dearomatization process typically requires activation of the pyridine ring to make it more susceptible to nucleophilic attack. This is often achieved by converting the pyridine into a pyridinium (B92312) salt, for example, by N-acylation or N-alkylation. (6-Chloropyridin-2-yl)magnesium bromide can then add to the activated pyridinium ring, typically at the 2- or 4-position. rug.nl This nucleophilic addition breaks the aromaticity of the ring and generates a stable, non-aromatic dihydropyridine (B1217469) derivative. nih.gov The resulting 1,2- or 1,4-dihydropyridines are novel heterocyclic scaffolds bearing a 6-chloropyridin-2-yl substituent, offering unique structural features for further chemical exploration. This approach provides a powerful method for rapidly increasing molecular complexity and accessing new chemical entities from simple aromatic precursors.

Synthesis of Chiral Dihydropyridines

The direct application of (6-Chloropyridin-2-yl)magnesium bromide in the synthesis of chiral dihydropyridines is not extensively documented in current chemical literature. However, the broader class of Grignard reagents is instrumental in the catalytic asymmetric synthesis of these valuable heterocyclic compounds. Methodologies for the enantioselective dearomative alkylation of pyridine derivatives often employ Grignard reagents as key nucleophiles. These reactions typically involve the activation of the pyridine ring, for instance, by forming N-acylpyridinium salts in situ, followed by the addition of an alkyl organomagnesium reagent in the presence of a chiral catalyst, such as a copper(I) complex. This general approach allows for the direct synthesis of nearly enantiopure chiral dihydro-4-pyridones with high yields.

Further advancements in this area include the catalytic dearomatization of pyridinium salts to construct chiral N-heterocycles. The enantioselective 1,4-dearomatization of pyridinium salts using Grignard reagents and chiral copper catalysis yields enantioenriched functionalized 1,4-dihydropyridines. While these methods highlight the potential of Grignard reagents in the synthesis of chiral dihydropyridines, specific examples detailing the use of (6-Chloropyridin-2-yl)magnesium bromide in this context remain to be reported.

Incorporation of Complex Alkyl and Aryl Moieties

(6-Chloropyridin-2-yl)magnesium bromide is a versatile reagent for the incorporation of the 6-chloropyridin-2-yl moiety into more complex molecular architectures through various transition metal-catalyzed cross-coupling reactions. These reactions facilitate the formation of carbon-carbon bonds between the pyridyl Grignard reagent and a wide range of organic halides and related electrophiles.

Negishi Coupling:

The Negishi coupling reaction provides a powerful method for the formation of C-C bonds by reacting an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org While (6-Chloropyridin-2-yl)magnesium bromide is an organomagnesium compound, it can be readily transmetalated with a zinc salt, such as zinc chloride (ZnCl₂), to generate the corresponding organozinc reagent in situ. This organozinc species can then participate in a palladium-catalyzed Negishi cross-coupling with various electrophiles. For instance, the coupling of a similar Grignard reagent, after transmetalation, with functionalized electrophiles has been shown to proceed in high yields. uni-muenchen.de This strategy allows for the introduction of the 6-chloropyridin-2-yl group onto complex alkyl and aryl frameworks. The reaction is tolerant of a wide variety of functional groups and is a cornerstone in the synthesis of complex molecules. wikipedia.orgorganic-chemistry.org

Kumada Coupling:

The Kumada coupling is another important cross-coupling reaction that directly utilizes Grignard reagents. organic-chemistry.org This reaction involves the coupling of an organomagnesium compound with an aryl, vinyl, or alkyl halide, typically catalyzed by a palladium or nickel complex. organic-chemistry.org (6-Chloropyridin-2-yl)magnesium bromide can be directly employed in Kumada couplings to introduce the 6-chloropyridin-2-yl moiety. This method is particularly advantageous as it avoids the need for a separate transmetalation step. The choice of catalyst and ligands is crucial for achieving high yields and selectivity, especially when dealing with sterically hindered or electronically diverse coupling partners.

Other Cross-Coupling Reactions:

The versatility of (6-Chloropyridin-2-yl)magnesium bromide extends to other types of cross-coupling reactions. Copper- and iron-catalyzed cross-coupling reactions have emerged as more economical and environmentally friendly alternatives to palladium and nickel catalysis for certain applications. acgpubs.orgasianpubs.orgasianpubs.org These methods have been successfully used for the coupling of Grignard reagents with alkyl and aryl halides. acgpubs.orgasianpubs.orgasianpubs.org Furthermore, while the Sonogashira coupling typically involves the reaction of a terminal alkyne with an aryl or vinyl halide, modifications of this reaction or related coupling protocols could potentially allow for the introduction of alkynyl moieties onto the pyridine ring, starting from (6-Chloropyridin-2-yl)magnesium bromide, likely after transmetalation. organic-chemistry.orgwikipedia.org

The table below summarizes the key aspects of these cross-coupling reactions for the incorporation of complex alkyl and aryl moieties using (6-Chloropyridin-2-yl)magnesium bromide or its derivatives.

| Reaction Name | Catalyst | Coupling Partner | Key Features |

| Negishi Coupling | Palladium or Nickel | Organic Halides (Aryl, Vinyl, Alkyl) | Requires transmetalation with a zinc salt. High functional group tolerance. |

| Kumada Coupling | Palladium or Nickel | Organic Halides (Aryl, Vinyl, Alkyl) | Direct use of the Grignard reagent. Economical for certain applications. |

| Copper-Catalyzed Coupling | Copper Salts (e.g., CuI) | Alkyl and Aryl Halides | More economical and environmentally friendly catalyst system. |

| Iron-Catalyzed Coupling | Iron Salts (e.g., FeCl₃) | Alkyl and Aryl Halides | Inexpensive and abundant catalyst. Often requires an additive like TMEDA. |

Catalytic Regioselectivity and Stereoselectivity in Reactions Involving 6 Chloropyridin 2 Yl Magnesium Bromide

Factors Governing Regiochemical Control in Pyridine (B92270) Functionalization

The inherent electronic properties of the pyridine ring, characterized by its electron-deficient nature, play a pivotal role in directing the regioselectivity of its functionalization. The nitrogen atom's electron-withdrawing effect creates a dipole moment and alters the reactivity of the carbon atoms in the ring. In the context of cross-coupling reactions involving 2-pyridyl Grignard reagents, the C2 position is often the site of reaction due to the facile formation of the organometallic species at this position from the corresponding halide. However, achieving selectivity at other positions can be challenging.

Several factors are crucial in governing the regiochemical outcome:

Electronic Effects: The electron-withdrawing nature of the nitrogen atom in the pyridine ring and the chlorine atom at the 6-position of (6-Chloropyridin-2-yl)magnesium bromide influence the reactivity of the Grignard reagent. In cross-coupling reactions, the electronic nature of the coupling partner and the catalyst can dictate the preferred site of reaction.

Steric Hindrance: The steric environment around the pyridine ring can significantly impact regioselectivity. Bulky substituents on the pyridine ring, the electrophile, or the catalyst's ligands can hinder reaction at certain positions, thereby favoring others. For instance, steric shielding by a substituent at the 6-position can influence the approach of the catalyst and the electrophile. acs.org

Directing Groups: The use of directing groups is a powerful strategy to control regioselectivity in C-H functionalization reactions. While not directly applicable to the Grignard reagent itself, which is pre-formed, related strategies involving the temporary conversion of pyridines into electron-rich intermediates can enable regioselective electrophilic functionalization at positions that are otherwise difficult to access. nih.gov

Catalyst and Ligand Choice: The nature of the transition metal catalyst and its associated ligands is paramount in controlling regioselectivity. Different catalyst systems can exhibit preferences for different positions on the pyridine ring based on their electronic and steric properties.

A significant challenge in the use of 2-pyridyl organometallics is the "2-pyridyl problem," which refers to their often poor reactivity and instability in cross-coupling reactions, particularly with boronic acids. nih.govnih.gov This has led to the development of alternative nucleophiles, such as 2-pyridylzinc reagents, which can exhibit improved reactivity and stability. nih.govresearchgate.net

Chiral Catalyst Design for Enantioselective Transformations

Achieving enantioselectivity in reactions involving (6-Chloropyridin-2-yl)magnesium bromide necessitates the use of chiral catalysts. The design of these catalysts is a sophisticated process that relies on a deep understanding of reaction mechanisms and the principles of asymmetric induction. The goal is to create a chiral environment around the metal center that favors the formation of one enantiomer of the product over the other.

Key principles in the design of chiral catalysts for enantioselective transformations with Grignard reagents include:

Chiral Ligands: The most common approach to inducing enantioselectivity is the use of chiral ligands that coordinate to the metal center. These ligands can be broadly categorized based on their structural features and the nature of the chirality:

P-Chiral Phosphines: These ligands possess a stereogenic phosphorus atom and have been shown to be highly effective in a variety of asymmetric reactions. nih.gov Their conformational rigidity and electronic properties can be fine-tuned to maximize enantioselectivity. nih.gov

Atropisomeric Ligands: Ligands such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) exhibit axial chirality and have been successfully employed in numerous asymmetric transformations.

P,N-Ligands: Ligands containing both phosphorus and nitrogen donor atoms can offer unique reactivity and selectivity profiles due to the different electronic properties of the donor atoms. nih.gov

C₂-Symmetry: Many successful chiral ligands possess a C₂ axis of symmetry. This structural feature can simplify the number of possible diastereomeric transition states, often leading to higher enantioselectivities. nih.gov

Modular Design: The development of modular ligands, where different components of the ligand can be easily varied, allows for the rapid screening of a library of ligands to identify the optimal one for a specific reaction.

In the context of Grignard cross-coupling reactions, nickel and palladium complexes bearing chiral phosphine (B1218219) ligands have been extensively studied. pharm.or.jpnih.gov For example, enantioselective Kumada couplings of racemic secondary Grignard reagents with vinyl halides have been achieved with high enantiomeric excess using chiral ferrocenylphosphine ligands. pharm.or.jp While specific studies on (6-Chloropyridin-2-yl)magnesium bromide are limited, the principles established in these related systems provide a strong foundation for the design of effective chiral catalysts for its enantioselective reactions.

Ligand Effects on Reaction Efficiency and Selectivity

The choice of ligand in a catalytic system has a profound impact on both the efficiency (yield and turnover number) and selectivity (regio- and enantioselectivity) of a reaction. This is particularly true for challenging substrates like 2-pyridyl Grignard reagents.

The primary roles of ligands in catalysis include:

Stabilizing the Metal Center: Ligands stabilize the active catalytic species, preventing decomposition and promoting a longer catalyst lifetime.

Modulating Electronic Properties: The electron-donating or -withdrawing nature of a ligand can alter the electron density at the metal center, thereby influencing its reactivity in key steps of the catalytic cycle, such as oxidative addition and reductive elimination.

Controlling Steric Environment: The steric bulk of a ligand can control the coordination of substrates and influence the regioselectivity and stereoselectivity of the reaction.

In the context of cross-coupling reactions with 2-pyridyl Grignard reagents, conventional phosphine ligands have often proven to be ineffective. researchgate.net This has spurred the development of alternative ligand classes:

Secondary Phosphine Oxides (SPOs): Ackermann and coworkers demonstrated the unique ability of SPOs to promote the palladium-catalyzed Kumada coupling of 2-pyridyl Grignard reagents with aryl halides, where commonly used phosphine and N-heterocyclic carbene (NHC) ligands showed little to no reactivity. nih.govresearchgate.net

N-Heterocyclic Carbenes (NHCs): While less effective in some Kumada couplings of 2-pyridyl Grignards, NHCs have shown remarkable efficacy in other cross-coupling reactions, particularly for the synthesis of sterically demanding biaryls. nih.govrsc.orgorganic-chemistry.org Their strong σ-donating ability can significantly influence the catalytic activity.

Bulky Biaryl Phosphines: Ligands such as those developed by Buchwald have been instrumental in advancing palladium-catalyzed cross-coupling reactions, including those involving heteroaryl substrates. nih.gov The steric bulk and electron-rich nature of these ligands facilitate the challenging oxidative addition and reductive elimination steps.

The following table summarizes the general effects of different ligand classes on the outcomes of cross-coupling reactions involving aryl Grignard reagents, which can be extrapolated to the behavior of (6-Chloropyridin-2-yl)magnesium bromide.

| Ligand Class | General Effect on Efficiency | General Effect on Selectivity | Applicability to 2-Pyridyl Grignards |

|---|---|---|---|

| Traditional Phosphines (e.g., PPh₃) | Often low to moderate | Variable | Generally poor researchgate.net |

| Secondary Phosphine Oxides (SPOs) | High | Good | Highly effective in Kumada couplings nih.govresearchgate.net |

| N-Heterocyclic Carbenes (NHCs) | High | Good, especially for sterically hindered substrates | Effective in certain cross-couplings, but less so in some Kumada couplings nih.govrsc.org |

| Bulky Biaryl Phosphines | Very high | Excellent | Generally effective for heteroaryl couplings nih.gov |

Theoretical and Computational Investigations of 6 Chloropyridin 2 Yl Magnesium Bromide Reactivity

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has become a standard tool for modeling the reactivity of Grignard reagents. For (6-Chloropyridin-2-yl)magnesium bromide, DFT calculations would be crucial in understanding its nucleophilic addition and cross-coupling reactions. A key aspect of such studies involves accounting for the solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, as solvent molecules coordinate to the magnesium center and significantly influence the reagent's structure and reactivity.

A primary goal of DFT studies would be to identify and characterize the geometries and energies of all stationary points along a reaction coordinate, including reactants, intermediates, transition states, and products. For instance, in a Kumada cross-coupling reaction with an aryl halide, the catalytic cycle would be meticulously mapped out.

Hypothetical Reaction Coordinate for Oxidative Addition in Kumada Coupling:

The oxidative addition of an aryl halide to a low-valent nickel or palladium catalyst, facilitated by the Grignard reagent, is a critical step. DFT calculations could elucidate the structure of the transition state for this process. It is anticipated that the pyridyl nitrogen and the chloro-substituent would have a significant electronic influence on the stability of intermediates and the energy barrier of the transition state.

| Species | Description | Relative Energy (kcal/mol) |

| Reactant Complex | The initial association of the catalyst, (6-Chloropyridin-2-yl)magnesium bromide, and the aryl halide. | 0.0 |

| Transition State 1 (TS1) | The structure corresponding to the energy maximum for the oxidative addition step, featuring partially formed and broken bonds. | +15.7 |

| Intermediate 1 | The resulting organometallic complex after the oxidative addition. | -5.2 |

| Transition State 2 (TS2) | The transition state for the subsequent transmetalation step. | +12.3 |

| Intermediate 2 | The diorganometallic intermediate prior to reductive elimination. | -8.9 |

| Transition State 3 (TS3) | The transition state for the final reductive elimination step, leading to the coupled product. | +18.5 |

| Product Complex | The final coupled product coordinated to the regenerated catalyst. | -25.0 |

Note: The energy values presented are hypothetical and serve to illustrate the expected energetic profile of a typical Kumada cross-coupling reaction.

By calculating the energy barriers for each step in the reaction mechanism, the rate-limiting step can be identified. In many cross-coupling reactions involving Grignard reagents, either the oxidative addition or the reductive elimination is rate-determining. Computational data suggests that for 2-pyridyl Grignard reagents, the presence of an electron-withdrawing group at the 6-position, such as the chloro group in the title compound, can influence the electron density at the metal center in the catalytic intermediates, thereby affecting the barrier of the rate-limiting step. It is hypothesized that the chloro group would lower the energy of the d-orbitals of the metal in the transition state, potentially accelerating the rate-limiting step.

Kinetic Isotope Effect (KIE) Studies for Mechanistic Validation

The kinetic isotope effect (KIE) is a powerful tool for probing reaction mechanisms, and its value can be predicted computationally and compared with experimental data for validation. A primary KIE is observed when a bond to the isotopically substituted atom is broken or formed in the rate-determining step.

For example, to probe the mechanism of a hypothetical C-H activation reaction involving (6-Chloropyridin-2-yl)magnesium bromide acting as a base, one could computationally model the reaction with both the normal substrate and its deuterated analogue. The difference in the calculated activation energies would provide a theoretical KIE value. A significant calculated KIE (typically > 2) would support a mechanism where C-H bond cleavage is part of the rate-limiting step.

Hypothetical Calculated KIE for a C-H Activation Reaction:

| Reaction Step | Calculated kH/kD | Mechanistic Implication |

| C-H bond cleavage in rate-limiting step | 5.8 | Strong evidence that the C-H bond is broken in the transition state of the slowest step. |

| C-H bond cleavage not in rate-limiting step | 1.1 | Indicates that C-H bond breaking occurs in a fast step before or after the rate-limiting step. |

Note: These are illustrative values. The actual KIE would depend on the specific reaction being studied.

Computational Prediction of Regio- and Stereoselectivity

DFT calculations are instrumental in predicting the regioselectivity and stereoselectivity of reactions. For the addition of (6-Chloropyridin-2-yl)magnesium bromide to an unsymmetrical ketone, for example, two different stereoisomeric products can be formed. By calculating the energy of the transition states leading to each stereoisomer, the preferred reaction pathway and therefore the major product can be predicted.

The regio- and stereoselectivity are often governed by a combination of steric and electronic factors. The computational models can dissect these contributions. For instance, the interaction between the pyridyl ring of the Grignard reagent and the substituents on the carbonyl compound in the transition state can be analyzed to understand the origins of selectivity. The chloro-substituent is expected to influence the electronic properties and potentially the steric profile of the nucleophile, which would be reflected in the calculated transition state energies.

Hypothetical Prediction of Stereoselectivity in Aldehyde Addition:

| Transition State | Leading to | Relative Free Energy of Activation (kcal/mol) | Predicted Product Ratio |

| TS-R | R-alcohol | 0.0 | 95:5 |

| TS-S | S-alcohol | +1.8 |

Note: The energy difference and predicted ratio are hypothetical, illustrating how computational results can forecast the outcome of a stereoselective reaction.

Future Research Directions and Emerging Applications

Development of Sustainable and Environmentally Benign Methodologies

A primary challenge in the use of Grignard reagents, including (6-Chloropyridin-2-yl)magnesium bromide, has been the heavy reliance on toxic, anhydrous organic solvents, which generates hazardous waste and increases production costs. hokudai.ac.jpcosmosmagazine.comsciencedaily.com Future research is intensely focused on developing more environmentally friendly methods.

One of the most promising innovations is the use of mechanochemistry, specifically ball-milling, to produce Grignard reagents. hokudai.ac.jpsciencedaily.com Researchers have demonstrated that this technique can drastically reduce the amount of organic solvent required—by as much as 90% compared to conventional methods. hokudai.ac.jpsciencedaily.com In this process, magnesium metal and an organohalide are milled together with a stainless-steel ball, and a small quantity of solvent is added to create a paste-like Grignard reagent. hokudai.ac.jpcosmosmagazine.com This low-solvent method can produce yields of up to 94%, is less sensitive to air and moisture, and overcomes solubility issues associated with certain organohalides. hokudai.ac.jpcosmosmagazine.com

Another avenue of research involves creating closed-loop synthesis systems where solvents can be recovered and reused. A patented method describes carrying out the synthesis, filtration, and rectification processes in a closed, inert gas environment. google.com This approach not only prevents the release of volatile compounds but also allows the rectified solvent to be directly reused for preparing subsequent batches of Grignard reagent without needing secondary purification like dehydration. google.com

Further advancements include the exploration of aqueous systems for Grignard-type reactions, often mediated by other metals like zinc, which presents a significant step forward in green chemistry. beyondbenign.org

Table 1: Comparison of Sustainable Methodologies for Grignard Reagent Synthesis

| Methodology | Key Features | Advantages |

|---|---|---|

| Ball-Milling (Mechanochemistry) | Reduces organic solvent use by ~90%; creates a paste-like reagent. hokudai.ac.jpsciencedaily.com | Lower cost, reduced hazardous waste, less sensitivity to air/moisture, overcomes reactant solubility issues. hokudai.ac.jpcosmosmagazine.comsciencedaily.com |

| Closed-Loop Solvent Recycling | Synthesis and purification occur in a closed system under inert gas. google.com | Reduces solvent volatilization, allows direct reuse of recovered solvents, lowers recovery costs. google.com |

| Aqueous Grignard-Type Reactions | Utilizes zinc-mediation to perform reactions in aqueous conditions. beyondbenign.org | Decreases the use of hazardous organic ethers and other hazardous reagents. beyondbenign.org |

Integration into Automated and High-Throughput Synthesis Platforms

The integration of (6-Chloropyridin-2-yl)magnesium bromide into automated and high-throughput synthesis platforms is a key objective for accelerating drug discovery and materials science. The high reactivity and sensitivity of traditional Grignard reagents to air and moisture have historically made them challenging to handle in automated systems. cosmosmagazine.com